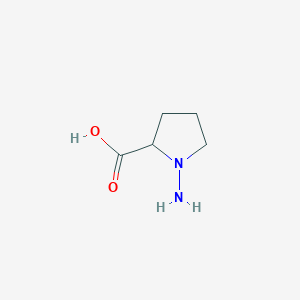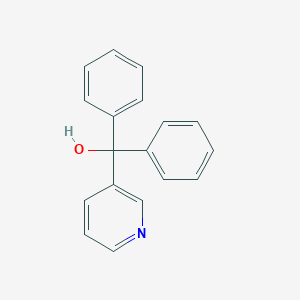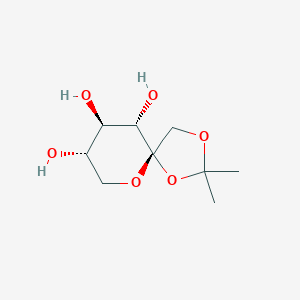
1-アミノピロリジン-2-カルボン酸
概要
説明
D-1-Amino-2-pyrrolidinecarboxylic acid, also known as 1-amino-D-proline or trans-4-aminoproline, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. D-1-Amino-2-pyrrolidinecarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, D-1-amino-2-pyrrolidinecarboxylic acid is primarily located in the cytoplasm.
科学的研究の応用
有機合成
1-アミノピロリジン-2-カルボン酸などのカルボン酸は、有機合成で使用される汎用性の高い有機化合物です . それらは置換、脱離、酸化、カップリングなどの多くの重要な反応に関与しています .
ナノテクノロジー
ナノテクノロジーの分野では、カルボン酸は金属ナノ粒子またはカーボンナノ構造体の分散と組み込みを促進する表面改質剤として使用されます . 例えば、有機カルボン酸は、超音波照射による多層カーボンナノチューブ(MWCNT)の表面改質を支援するために使用されてきました .
ポリマーと生体高分子
カルボン酸とその誘導体は、ポリマーや生体高分子の製造に使用されます . それらはモノマー、添加剤、触媒などに使用できます .
コーティングと接着剤
カルボン酸は、コーティングや接着剤の製造にも使用されます . それらの化学構造は極性が高いため、有機反応で活性であり、これらの用途に適しています .
医薬品
カルボン酸は、医薬品の合成に使用されます . 例えば、報告されていない2-アミノピロリジン-1-カルボキサミジンユニットの合成が記述されていますが、これは珍しい有望な構造です
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as proline and derivatives .
Biochemical Pathways
1-Aminopyrrolidine-2-carboxylic acid is involved in the proline pathway . Proline is of importance to transcription factors, gene expression, and synthesis of collagen, ornithine, glutamate, arginine, and polyamines .
生化学分析
Biochemical Properties
1-Aminopyrrolidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it is known to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase and pyrroline-5-carboxylate reductase. These interactions are crucial for the regulation of proline biosynthesis and degradation pathways .
Cellular Effects
1-Aminopyrrolidine-2-carboxylic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules like mTORC1 and GCN2/ATF4, which are involved in amino acid sensing and stress response pathways . Additionally, this compound influences gene expression by altering the transcriptional activity of specific genes related to amino acid metabolism and stress response .
Molecular Mechanism
The molecular mechanism of 1-aminopyrrolidine-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their conformation and activity. For example, its interaction with proline dehydrogenase leads to the inhibition of proline catabolism, thereby affecting cellular proline levels . This compound also modulates the activity of transcription factors, influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-aminopyrrolidine-2-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of 1-aminopyrrolidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular metabolism and stress response pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-Aminopyrrolidine-2-carboxylic acid is involved in several metabolic pathways, including proline biosynthesis and degradation. It interacts with enzymes like proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the flux of metabolites through these pathways . This compound also affects the levels of key metabolites, such as proline and pyrroline-5-carboxylate, which are critical for cellular homeostasis .
Transport and Distribution
The transport and distribution of 1-aminopyrrolidine-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes by amino acid transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
1-Aminopyrrolidine-2-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity, as it allows the compound to interact with specific enzymes and proteins within these compartments .
特性
IUPAC Name |
1-aminopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCUOMVLTQBZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15265-22-2, 10139-05-6 | |
| Record name | NSC117847 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 °C | |
| Record name | D-1-Amino-2-pyrrolidinecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)











